Tin(II) sulfide (SnS) is a binary compound composed of tin and sulfur. It is a naturally occurring mineral known as herzenbergite, and a promising semiconductor material for various applications. [] SnS exists in two main polymorphic forms: orthorhombic (α-SnS) and cubic (π-SnS). [] It is characterized by its low cost, earth abundance, non-toxicity, appropriate band gap, and high absorption coefficient. [, , , , , ]
SnS has a layered structure analogous to black phosphorus, which allows for tuning its bandgap energy by reducing the material to nanoscale dimensions. [] Its unique combination of properties has made it a subject of extensive research for applications in various fields, including photovoltaics, photodetection, energy storage, and catalysis.
Tin(II) sulfide is classified as a binary compound consisting of tin and sulfur. It is part of a broader category of tin sulfides that includes tin(IV) sulfide (SnS2). Tin(II) sulfide typically crystallizes in the orthorhombic structure known as herzenbergite, which is characterized by its semiconductor properties. The material has garnered attention for its applications in photovoltaics, photocatalysis, and optoelectronics due to its favorable electronic band structure and optical characteristics .
Several methods exist for synthesizing tin(II) sulfide, each with distinct advantages and parameters:
The molecular structure of tin(II) sulfide features an orthorhombic crystal system where each tin atom is coordinated by sulfur atoms in a tetrahedral arrangement. This structural configuration contributes to its semiconductor properties. The lattice parameters for orthorhombic SnS are approximately , , and , with a calculated density around . X-ray diffraction studies confirm the presence of this phase in synthesized samples .
Tin(II) sulfide participates in several important chemical reactions:
The mechanism underlying the photocatalytic activity of tin(II) sulfide involves several steps:
Tin(II) sulfide exhibits several notable physical and chemical properties:
Tin(II) sulfide has diverse applications across various fields:
Tin(II) sulfide (SnS) occurs naturally as the mineral herzenbergite, named after the German mineralogist Rudolf Herzenberg who first characterized it in geological specimens. This mineral form represents the α-phase of SnS and features an orthorhombic crystal structure analogous to germanium sulfide (GeS) [1] [3]. While herzenbergite deposits are geologically rare, the compound has been synthetically produced since the early 20th century through various chemical routes, including direct elemental combination of tin and sulfur at elevated temperatures, and precipitation methods involving tin(II) chloride and hydrogen sulfide [1] [7]. The mid-20th century saw significant advances in synthetic methodologies, particularly with the development of chemical vapor transport (CVT) techniques using iodine as a transporting agent, enabling the growth of high-purity single crystals essential for fundamental property investigations [3]. Industrial interest intensified in the 1990s as researchers recognized its semiconductor properties and layered crystal structure, positioning it as a potential alternative to established photovoltaic materials constrained by toxicity, scarcity, or cost limitations [1] [8].
Tin(II) sulfide possesses the chemical formula SnS and a molar mass of 150.775 g/mol. It typically appears as a dark brown to black solid in its most stable orthorhombic phase (α-SnS), exhibiting a high density of approximately 5.22 g/cm³ [1] [5]. The compound demonstrates a melting point of 882°C and decomposes near 1230°C before reaching a distinct boiling point [1] [5]. Its orthorhombic crystal structure (space group: Pnma, No. 62) features a layered arrangement with lattice parameters a = 11.18 Å, b = 3.98 Å, and c = 4.32 Å [1]. Within each layer, tin atoms exhibit distorted octahedral coordination, bonding to three sulfur atoms at shorter distances within the layer and three at longer distances connecting adjacent layers. This asymmetry arises from the stereochemically active 5s² lone pair on Sn²⁺ ions [3] [8].
Table 1: Crystallographic Properties of Tin(II) Sulfide Polymorphs
Polymorph | Space Group | Lattice Parameters | Stability/Transition | Crystal System |
---|---|---|---|---|
α-SnS (Herzenbergite) | Pnma (No. 62) | a = 11.18 Å, b = 3.98 Å, c = 4.32 Å | Stable at RT | Orthorhombic |
β-SnS | Cmcm (No. 63) | Not fully stabilized | Forms > 905 K | Orthorhombic |
π-SnS | P2₁3 (No. 198) | a ≈ 11.595 Å | Metastable | Cubic |
High-Temperature Phase | Cmcm (D²h₁₇) | a ≈ 4.23 Å, c ≈ 11.51 Å | Forms at 878 K | Tetragonal |
Tin(II) sulfide exhibits complex thermal behavior. Upon heating, α-SnS undergoes a second-order phase transition above 905 K (632°C) to β-SnS, accompanied by changes in axial ratios and symmetry [1] [3]. A distinct tetragonal phase forms at approximately 878 K (605°C) [3]. Additionally, a metastable cubic polymorph (π-SnS) with a lattice parameter near 11.595 Å has been synthesized under controlled nanocrystalline growth conditions, exhibiting an indirect band gap of approximately 1.53 eV [1] [3].
A defining characteristic of SnS is its optical properties. Bulk α-SnS possesses a direct band gap typically reported between 1.3 eV and 1.4 eV, aligning ideally with the solar spectrum maximum. However, variations occur depending on the synthesis method, crystal structure, and measurement technique, with reported values spanning 1.07 eV to 1.7 eV [1] [3] [8]. Critically, it exhibits an exceptionally high absorption coefficient exceeding 10⁴ cm⁻¹ across the visible and near-infrared spectrum, enabling efficient light harvesting in thin-film configurations [3] [8]. The bandgap demonstrates quantum confinement effects when the material is thinned to nanoscale dimensions or exfoliated into monolayers, increasing to >1.5 eV for atomically thin sheets [1] [8]. This tunability enhances its versatility for optoelectronic applications.
Table 2: Key Optoelectronic and Thermal Properties of Tin(II) Sulfide
Property | Value/Description | Conditions/Notes |
---|---|---|
Band Gap (α-SnS, Bulk) | 1.3 – 1.4 eV | Direct bandgap, ideal for photovoltaics |
Band Gap (π-SnS) | ~1.53 eV | Indirect bandgap |
Band Gap (2D/Exfoliated) | >1.5 eV | Size-dependent quantum confinement |
Absorption Coefficient | > 10⁴ cm⁻¹ | Across visible-NIR spectrum |
Electrical Conductivity | p-type (typically) | Carrier density 10¹⁵–10¹⁸ cm⁻³ |
Hall Mobility | Up to ~100 cm² V⁻¹ s⁻¹ | Varies with purity and structure |
Thermal Conductivity | ~1 W m⁻¹ K⁻¹ | Relatively low |
Seebeck Coefficient | 300–500 µV K⁻¹ | Indicative of thermoelectric potential |
Melting Point | 882 °C | |
Decomposition Temperature | ~1230 °C |
Electrically, stoichiometric SnS typically displays p-type conductivity due to inherent tin vacancies acting as acceptors. Carrier densities are tunable from approximately 10¹⁵ cm⁻³ to 10¹⁸ cm⁻³, while Hall mobilities can reach up to 100 cm² V⁻¹ s⁻¹ in high-quality crystals [3] [6]. Doping with elements like copper (Cu), indium (In), or aluminum (Al) allows modulation of its electrical properties, enabling optimization for specific device roles [2]. The compound is insoluble in water but degrades in concentrated hydrochloric acid and is insoluble in ammonium sulfide solutions [1] [5].
Tin(II) sulfide holds substantial significance due to its unique combination of abundant constituent elements (tin and sulfur), low toxicity profile, and favorable optoelectronic properties. This positions it as a compelling candidate for sustainable electronics and energy technologies, contrasting sharply with materials containing scarce (indium, tellurium) or toxic (cadmium, lead) elements [1] [3]. Its layered orthorhombic structure facilitates mechanical and liquid-phase exfoliation, enabling the production of two-dimensional (2D) sheets analogous to phosphorene but with inherent in-plane anisotropy and distinct electronic properties arising from the different electronegativities of tin and sulfur [4] [8]. Research into these 2D forms reveals phenomena like valley-selective optical excitation using linearly polarized light, opening avenues for novel electronic and photonic devices [4].
The direct and tunable bandgap, coupled with high absorption strength, underpins its primary investigation as a p-type absorber layer in thin-film photovoltaics. Theoretical calculations based on the Shockley-Queisser limit suggest a maximum achievable power conversion efficiency exceeding 30% for single-junction solar cells utilizing SnS [1] [3]. While experimentally achieved efficiencies currently lag significantly (typically < 5%, with a record near 4.35%), primarily due to challenges in film morphology control, low open-circuit voltages, and interface recombination, ongoing research focuses on overcoming these barriers through advanced deposition techniques and device engineering [1] [2] [3]. Beyond photovoltaics, SnS finds exploration in diverse applications including photodetectors, thin-film transistors (TFTs), lithium-ion and sodium-ion battery anodes, gas sensors, and thermoelectrics, leveraging its variable conductivity, layered structure facilitating ion intercalation, and surface reactivity [6] [8] [9].
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